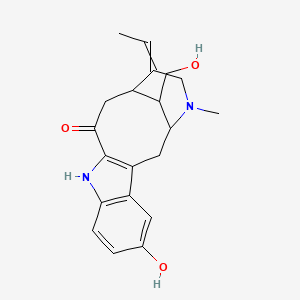![molecular formula C25H36O7 B1159613 (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate CAS No. 857897-01-9](/img/structure/B1159613.png)
(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research has demonstrated various strategies for synthesizing complex cyclic compounds, often involving radical approaches or Diels-Alder reactions. For instance, a study by Alibés, Bourdelande, and Font (1994) describes a diastereoselective and efficient radical approach to synthesize key intermediates for related compounds through radical deoxygenation under mild conditions (Alibés, Bourdelande, & Font, 1994). Such methodologies could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The crystal and molecular structures of complex cyclic compounds provide insights into their three-dimensional conformation, which is crucial for understanding their reactivity and physical properties. For example, Ganapathy et al. (2013) determined the crystal structure of a complex cyclic compound, which could offer comparative data for analyzing the molecular structure of "(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0^1,3.0^3,7.0^11,16]octadecan-9-yl) acetate" (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).
Chemical Reactions and Properties
The reactivity of complex cyclic compounds often involves selective functionalization, such as acetylation, and can undergo various chemical transformations. Studies on similar cyclic compounds have explored reactions including cycloadditions, oxidations, and the formation of epoxides, providing a basis for understanding the chemical behavior of the compound . The work by Nitta, Omata, and Nakatani (1983) on the photochemical generation of ketene intermediates and their reactions with epoxide rings could be relevant for exploring the reactivity of "(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0^1,3.0^3,7.0^11,16]octadecan-9-yl) acetate" (Nitta, Omata, & Nakatani, 1983).
Physical Properties Analysis
The physical properties of cyclic compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies that elucidate the crystal structures of similar compounds can provide insights into their physical characteristics, as seen in the work by Boeyen, Nolte, and Woolard (1979), which might offer a comparative basis for the target compound (Boeyen, Nolte, & Woolard, 1979).
Aplicaciones Científicas De Investigación
Metabolic Pathways and Drug Metabolism
Research into complex organic compounds often involves understanding their metabolic pathways, as seen in the study of amitriptyline's oxidative metabolism. This involves oxidative reactions leading to various metabolites, with implications for drug efficacy and safety (Breyer‐Pfaff, 2004).
Diagnostic and Therapeutic Applications
Compounds with complex structures are also studied for their potential diagnostic and therapeutic applications. For instance, (11)C-acetate PET imaging is employed in oncology and cardiology, showcasing the utility of organic compounds in medical diagnostics and treatment monitoring (Grassi et al., 2012).
Neurodegenerative Disease Research
Amyloid imaging in Alzheimer's disease research uses radioligands to measure amyloid in vivo, demonstrating how complex organic molecules can serve as tools for understanding and potentially treating neurodegenerative diseases (Nordberg, 2007).
Natural Product Pharmacology
The pharmacological activities of natural products, such as those from Cochlospermum tinctorium, are studied for their therapeutic potentials against various diseases, illustrating the relevance of complex organic molecules in discovering new drugs (Ahmad et al., 2021).
Oxidative Stress and Inflammatory Processes
Research into the oxidative derivatives of linoleic acid and their impact on inflammatory processes associated with metabolic syndrome and cancer highlights the role of complex molecules in understanding disease mechanisms and identifying therapeutic targets (Vangaveti et al., 2016).
Propiedades
IUPAC Name |
(6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQPMYRGFABCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124222325 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


